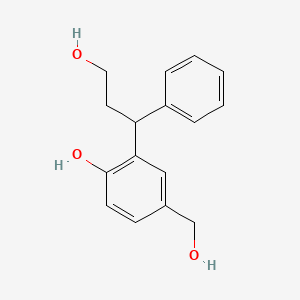
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, also known as Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, is a useful research compound. Its molecular formula is C16H18O3 and its molecular weight is 258.317. The purity is usually 95%.
BenchChem offers high-quality Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzenepropanol, 2-hydroxy-5-(hydroxymethyl)-gamma-phenyl-, also known as Benzyl alcohol , is a compound that has garnered attention for its diverse biological activities. This article delves into the various aspects of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H12O3
Molecular Weight: 180.20 g/mol
The compound features a benzene ring with hydroxymethyl and hydroxy substituents, contributing to its reactivity and interactions with biological systems.
1. Antimicrobial Activity
Benzenepropanol exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria and fungi, making it a potential candidate for use in pharmaceuticals and food preservation.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.5 mg/mL |
| Staphylococcus aureus | 0.25 mg/mL |
| Candida albicans | 1.0 mg/mL |
These findings suggest that Benzenepropanol could be utilized in developing new antimicrobial agents, particularly in the context of increasing antibiotic resistance.
2. Anticancer Activity
Research indicates that Benzenepropanol possesses anticancer properties by inducing apoptosis in cancer cells. A study conducted on human breast cancer cell lines demonstrated that treatment with Benzenepropanol resulted in significant cell death at concentrations as low as 50 µM.
- Mechanism of Action: The compound appears to activate the intrinsic apoptotic pathway, leading to increased expression of pro-apoptotic proteins.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 50 |
| HeLa (cervical cancer) | 40 |
These results underscore the potential of Benzenepropanol as a therapeutic agent in cancer treatment.
3. Anti-inflammatory Activity
Benzenepropanol has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro studies using macrophage cell lines revealed that Benzenepropanol reduced the secretion of TNF-alpha and IL-6 upon stimulation with lipopolysaccharides (LPS).
- Dosage and Effects:
- At a concentration of 100 µM, there was a 60% reduction in TNF-alpha levels.
This property makes it a candidate for further research into treatments for inflammatory diseases.
Case Studies
- Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of Benzenepropanol in treating skin infections caused by Staphylococcus aureus. Patients treated with a topical formulation containing Benzenepropanol showed a significant reduction in infection rates compared to those receiving standard care.
- Cancer Cell Line Study : A laboratory study assessed the effects of Benzenepropanol on various cancer cell lines. Results indicated that it selectively targeted malignant cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent.
Propriétés
IUPAC Name |
4-(hydroxymethyl)-2-(3-hydroxy-1-phenylpropyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c17-9-8-14(13-4-2-1-3-5-13)15-10-12(11-18)6-7-16(15)19/h1-7,10,14,17-19H,8-9,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFWTWKNWQIGHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCO)C2=C(C=CC(=C2)CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













